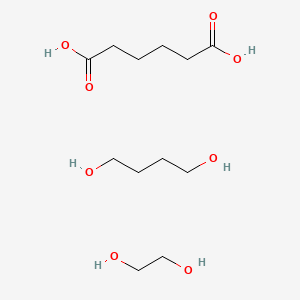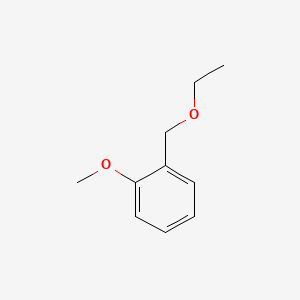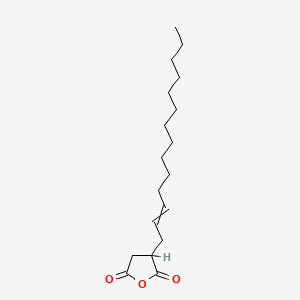
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid is a polymeric compound with the molecular formula C12H22O6 and a molecular weight of 262.2995 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol typically involves the polycondensation reaction of hexanedioic acid (adipic acid) with 1,4-butanediol and 1,2-ethanediol. The reaction is carried out under specific conditions, such as elevated temperatures and the presence of catalysts, to facilitate the formation of the polymer . Industrial production methods often involve continuous processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials for medical and environmental applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to form stable bonds with other molecules. This stability makes it suitable for use in various applications, including drug delivery and material science .
Comparison with Similar Compounds
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid can be compared with other similar compounds, such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis [4-isocyanatobenzene]: This compound has a different molecular structure and is used in different applications.
Adipic acid, polymer with 1,4-butanediol and ethylene glycol: Similar in structure but may have different properties and uses.
The uniqueness of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.
Properties
CAS No. |
26570-73-0 |
|---|---|
Molecular Formula |
C12H26O8 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
butane-1,4-diol;ethane-1,2-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2 |
InChI Key |
LBXDJRWWKSGUOY-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
| 26570-73-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)

![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)
![Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester](/img/structure/B1617221.png)
![2-Propenoic acid, 3-[4-[butyl(2-chloroethyl)amino]phenyl]-2-cyano-, ethyl ester](/img/structure/B1617225.png)





![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)
